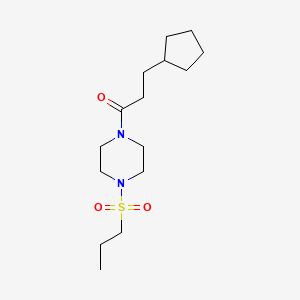

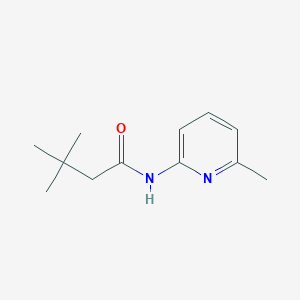

1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, where the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride was employed (Naveen et al., 2007). Similar methodologies can be applied for the synthesis of 1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been studied using X-ray crystallography, revealing details such as bond angles and conformation. For example, the structure of 1-benzhydryl-4-methanesulfonyl-piperazine shows that the piperazine ring adopts a chair conformation (Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including polyaddition as seen in the synthesis of hyperbranched polymers from 1-(2-aminoethyl)piperazine and divinyl sulfone (Yan & Gao, 2000). These reactions are crucial for understanding the chemical behavior of 1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine.

Physical Properties Analysis

The physical properties of piperazine derivatives can be varied by modifying their structure. For instance, the addition of sulfonamide groups or altering the alkyl chain length affects the solubility and crystallization behavior of these compounds (Berredjem et al., 2010).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity and stability, can be influenced by substituents on the piperazine ring. Studies on derivatives like 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride provide insights into the metabolic stability and potential reactivity of similar compounds (Jiang et al., 2007).

Applications De Recherche Scientifique

Ligands for Melanocortin Receptors

A series of piperazine analogues, including compounds structurally related to "1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine", were synthesized and evaluated for their binding affinity to melanocortin receptors (MC1, MC3-5). These studies aimed at developing small-molecule agonists for therapeutic applications. The research highlighted that certain piperazine derivatives showed selectivity for MC4R with submicromolar affinities, indicating their potential in treating conditions modulated by melanocortin receptors, such as obesity and sexual dysfunction (Mutulis et al., 2004).

In Vitro Oxidative Metabolism

Another study focused on the metabolism of Lu AA21004, a novel antidepressant, revealing that compounds with a piperazine moiety, similar to "1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine", are metabolized in human liver microsomes to various metabolites. This research contributes to understanding the metabolic pathways and potential interactions of such compounds in human physiology (Hvenegaard et al., 2012).

Anticancer and Antituberculosis Studies

Research into [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, structurally related analogues, showed promising in vitro anticancer and antituberculosis activities. These studies highlight the potential of piperazine derivatives in developing new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna et al., 2014).

Synthesis of N-Heterocycles

A concise synthesis approach using α-phenylvinylsulfonium salts to create stereodefined C-substituted morpholines and piperazines, among others, showcases the versatility of piperazine derivatives in synthesizing complex molecular structures. This research could be pivotal for developing novel compounds with specific biological activities (Matlock et al., 2015).

Glycine Transporter-1 Inhibitors

Further studies on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlight the role of piperazine derivatives in modulating neurotransmitter systems, offering insights into their potential for treating neurological disorders (Cioffi et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-cyclopentyl-1-(4-propylsulfonylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3S/c1-2-13-21(19,20)17-11-9-16(10-12-17)15(18)8-7-14-5-3-4-6-14/h14H,2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPSIBYYWWXLIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C(=O)CCC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)

![N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5589838.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B5589849.png)

![1-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetone](/img/structure/B5589865.png)

![4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589886.png)

![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)

![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589929.png)

![1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5589931.png)